molecular formula C8H16O4 B089613 2-(2-Ethoxyethoxy)ethyl acetate CAS No. 112-15-2

2-(2-Ethoxyethoxy)ethyl acetate

Cat. No.: B089613
CAS No.: 112-15-2
M. Wt: 176.21 g/mol
InChI Key: FPZWZCWUIYYYBU-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

2-(2-Ethoxyethoxy)ethyl acetate is an ester . Esters react with acids to liberate heat along with alcohols and acids . Strong oxidizing acids may cause a vigorous reaction that is sufficiently exothermic to ignite the reaction products . Heat is also generated by the interaction of esters with caustic solutions .

Cellular Effects

It is known to cause skin and eye irritation . High exposure can lead to kidney damage and paralysis . In animals, reproductive and teratogenic effects have been observed .

Molecular Mechanism

It is rapidly metabolized to 2-ethoxyethanol in the blood via hydrolysis . Then, 2-ethoxyethanol is metabolized, mainly by alcohol dehydrogenase, to 2-ethoxyacetaldehyde, which is further metabolized by aldehyde dehydrogenase to 2-ethoxyacetic acid (2-EAA) in the liver .

Temporal Effects in Laboratory Settings

It is known that it has a boiling point of 217 - 218 °C, a density of 1.01 g/cm3 (20 °C), and a vapor pressure of 0.13186 hPa (20 °C) .

Dosage Effects in Animal Models

It is known that the LD50 for oral intake in rats is 11000 mg/kg and the LD50 for dermal intake in rabbits is 15251 mg/kg .

Metabolic Pathways

This compound is rapidly metabolized to 2-ethoxyethanol in the blood via hydrolysis . Then, 2-ethoxyethanol is metabolized, mainly by alcohol dehydrogenase, to 2-ethoxyacetaldehyde, which is further metabolized by aldehyde dehydrogenase to 2-ethoxyacetic acid (2-EAA) in the liver .

Transport and Distribution

Due to its solubility in water, it may spread in water systems .

Subcellular Localization

Due to its solubility in water, it may be distributed throughout the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(2-Ethoxyethoxy)ethyl acetate can be synthesized through the esterification of diethylene glycol monoethyl ether with acetic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions often include heating the reactants under reflux to achieve a high yield of the desired ester.

Industrial Production Methods

In industrial settings, the production of this compound involves continuous processes where diethylene glycol monoethyl ether and acetic acid are fed into a reactor equipped with a distillation column. The esterification reaction is carried out at elevated temperatures, and the product is continuously distilled off to drive the reaction to completion. This method ensures high efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-Ethoxyethoxy)ethyl acetate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze back to diethylene glycol monoethyl ether and acetic acid.

    Oxidation: It can be oxidized to form corresponding carboxylic acids and aldehydes.

    Substitution: It can participate in nucleophilic substitution reactions where the acetate group is replaced by other nucleophiles.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Substitution: Nucleophiles such as amines or alcohols under mild conditions.

Major Products

    Hydrolysis: Diethylene glycol monoethyl ether and acetic acid.

    Oxidation: Carboxylic acids and aldehydes.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

2-(2-Ethoxyethoxy)ethyl acetate is utilized in several scientific research fields:

Comparison with Similar Compounds

Similar Compounds

  • Diethylene glycol monoethyl ether acetate
  • 2-Butoxyethyl acetate
  • Propylene glycol monomethyl ether acetate

Comparison

2-(2-Ethoxyethoxy)ethyl acetate is unique due to its balanced hydrophilic and lipophilic properties, which allow it to dissolve a wide range of substances. Compared to similar compounds, it has a higher boiling point and lower vapor pressure, making it suitable for applications requiring high-temperature stability and low volatility .

Properties

IUPAC Name

2-(2-ethoxyethoxy)ethyl acetate
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InChI

InChI=1S/C8H16O4/c1-3-10-4-5-11-6-7-12-8(2)9/h3-7H2,1-2H3
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InChI Key

FPZWZCWUIYYYBU-UHFFFAOYSA-N
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Canonical SMILES

CCOCCOCCOC(=O)C
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Molecular Formula

C8H16O4
Record name DIETHYLENE GLYCOL ETHYL ETHER ACETATE
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DSSTOX Substance ID

DTXSID6026905
Record name 2-(2-Ethoxyethoxy)ethyl acetate
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Molecular Weight

176.21 g/mol
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Physical Description

Diethylene glycol ethyl ether acetate is a colorless liquid. (USCG, 1999), Liquid, Colorless liquid; [Hawley] Hygroscopic; [HSDB], A colorless liquid.
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Record name Ethanol, 2-(2-ethoxyethoxy)-, 1-acetate
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Boiling Point

423.32 °F at 760 mmHg (USCG, 1999), 218.5 °C, 423.32 °F
Record name DIETHYLENE GLYCOL ETHYL ETHER ACETATE
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Flash Point

230 °F (USCG, 1999), 241 °F (116 °C) OC, 230 °F
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Solubility

Miscible with water, alcohol, ether, most oils, Very soluble in acetone, ethyl ether, ethanol, In water, 1.0X10+6 mg/L at 20 °C /miscible/
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Density

1.0114 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.0096 g/cu cm at 20 °C, 1.0114
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Vapor Density

6.07 (Air = 1)
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Vapor Pressure

0.09 [mmHg], 9.89X10-2 mm Hg at 20 °C
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Color/Form

Colorless liquid

CAS No.

112-15-2
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Melting Point

-13 °F (USCG, 1999), -25 °C, -13 °F
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Synthesis routes and methods I

Procedure details

A reflux condenser, a thermometer, a bleed tube, and a stirrer were set to a four-necked flask. In order to prepare a reaction solution, 919 parts by mass of bisphenol A epoxy resin (jER1004 (item number) available from Mitsubishi Chemical Corporation, epoxy equivalent weight: 919), 470 parts by mass of diethylene glycol monoethyl ether acetate, 0.2 parts by mass of hydroquinone, 300 parts by mass of ω-carboxy-polycaprolactone (n≈2) monoacrylate (Aronix M-5300 (trade name) available from TOAGOSEI CO., LTD., the number average molecular weight: 290), and 3 parts by mass of triphenyl phosphine were added to the four-necked flask. The reaction solution was heated at 115° C. for 12 hours with air bubbled therein to cause the addition reaction. Subsequently, into thus-obtained solution in the four-necked flask, 249 parts by mass of succinic acid anhydride and 322 parts by mass of diethylene glycol monoethyl ether acetate were added, and then thus-obtained solution was heated at 110° C. for 5 hours to react them. Consequently, a 65 mass % solution (carboxyl group containing resin solution A-1) of resin containing a carboxyl group was obtained, the resin having the number average molecular weight of about 3700.
[Compound]
Name
bisphenol A epoxy resin
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monoacrylate
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Synthesis routes and methods II

Procedure details

A reflux condenser, a thermometer, a bleed tube, and a stirrer were set to a four-necked flask. In order to prepare a reaction solution, 203 parts by mass of cresol novolac epoxy resin “YDCN-700-5” (available from NIPPON STEEL CHEMICAL CO., LTD., epoxy equivalent weight: 203), 103 parts by mass of diethylene glycol monoethyl ether acetate, 0.2 parts by mass of hydroquinone, 72.7 parts by mass of acrylic acid, and 0.6 parts by mass of dimethyl benzyl amine were added to the four-necked flask. The reaction solution was heated at 110° C. for 10 hours to cause the addition reaction. Subsequently, into thus-obtained solution in the four-necked flask, 60.8 parts by mass of tetrahydrophthalic acid anhydride and 78.9 parts by mass of diethylene glycol monoethyl ether acetate were added, and then thus-obtained solution was heated at 81° C. for 3 hours to react them. Consequently, a 65 mass % solution (carboxyl group containing resin solution C-3) of resin containing a carboxyl group was obtained.
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Synthesis routes and methods III

Procedure details

A reflux condenser, a thermometer, a bleed tube, and a stirrer were set to a four-necked flask. In order to prepare a reaction solution, 212 parts by mass of cresol novolac epoxy resin (N-695 (item number) available from DIC Corporation, epoxy equivalent weight: 212), 221 parts by mass of diethylene glycol monoethyl ether acetate, 0.2 parts by mass of hydroquinone, 300 parts by mass of ω-carboxy-polycaprolactone monoacrylate (Aronix M-5300 (trade name) available from TOAGOSEI CO., LTD., the number average molecular weight: 290), and 3 parts by mass of triphenyl phosphine were added to the four-necked flask. The reaction solution was heated at 115° C. for 12 hours with air bubbled therein to cause the addition reaction. Subsequently, into thus-obtained solution in the four-necked flask, 76 parts by mass of tetrahydrophthalic acid anhydride and 97.3 parts by mass of diethylene glycol monoethyl ether acetate were added, and then thus-obtained solution was heated at 110° C. for 5 hours to react them. Consequently, a 65 mass % solution (carboxyl group containing resin solution C-2) of resin containing a carboxyl group was obtained.
Quantity
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[Compound]
Name
ω-carboxy-polycaprolactone monoacrylate
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reactant
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0 (± 1) mol
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Reaction Step Two

Synthesis routes and methods IV

Procedure details

A reflux condenser, a thermometer, a bleed tube, and a stirrer were set to a four-necked flask. In order to prepare a reaction solution, 919 parts by mass of bisphenol A epoxy resin (jER1004 (item number) available from Mitsubishi Chemical Corporation, epoxy equivalent weight: 919), 470 parts by mass of diethylene glycol monoethyl ether acetate, 0.2 parts by mass of hydroquinone, 72 parts by weight of acrylic acid, and 3 parts by mass of triphenyl phosphine were added to the four-necked flask. The reaction solution was heated at 115° C. for 12 hours with air bubbled therein to cause the addition reaction. Subsequently, into thus-obtained solution in the four-necked flask, 249 parts by mass of succinic acid anhydride and 195 parts by mass of diethylene glycol monoethyl ether acetate were added, and then thus-obtained solution was heated at 110° C. for 5 hours to react them. Consequently, a 65 mass % solution (carboxyl group containing resin solution C-1) of resin containing a carboxyl group was obtained.
[Compound]
Name
bisphenol A epoxy resin
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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0 (± 1) mol
Type
reactant
Reaction Step One
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0 (± 1) mol
Type
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Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-Ethoxyethoxy)ethyl acetate
Reactant of Route 2
Reactant of Route 2
2-(2-Ethoxyethoxy)ethyl acetate
Reactant of Route 3
Reactant of Route 3
2-(2-Ethoxyethoxy)ethyl acetate
Reactant of Route 4
Reactant of Route 4
2-(2-Ethoxyethoxy)ethyl acetate
Reactant of Route 5
Reactant of Route 5
2-(2-Ethoxyethoxy)ethyl acetate
Reactant of Route 6
Reactant of Route 6
2-(2-Ethoxyethoxy)ethyl acetate
Customer
Q & A

Q1: What are the solubility characteristics of 2-(2-Ethoxyethoxy)ethyl acetate?

A1: this compound demonstrates varying solubility depending on the solvent and temperature. Research indicates it exhibits potential as a solvent for capturing carbon dioxide (CO2), a significant greenhouse gas []. Furthermore, its solubility in supercritical CO2 has been investigated across various temperatures and pressures up to 20 MPa []. These findings suggest its potential utility in CO2 capture and separation processes.

Q2: Is this compound a suitable solvent for chemical reactions?

A2: While the provided research does not focus on its use as a reaction solvent, this compound is identified as a plasticizer in electrochemical cell manufacturing []. Its ability to dissolve other components and be subsequently removed by evaporation under vacuum highlights its potential as a processing solvent in specific applications.

Q3: What are the critical point properties of this compound?

A3: A flow method determined the critical temperature and critical pressure of this compound []. These properties are essential for understanding the compound's behavior at extreme conditions and are relevant for processes involving supercritical fluids or high-pressure applications.

Q4: Has this compound been studied for its potential in removing sulfuryl fluoride (SO2F2) from the environment?

A5: While not directly addressed in the provided research, a study investigates the solubility of SO2F2, a potent greenhouse gas, in various acetate derivatives, including 2-butoxyethyl acetate []. Given the structural similarities between 2-butoxyethyl acetate and this compound, exploring the latter's potential for SO2F2 capture could be a promising research avenue.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.